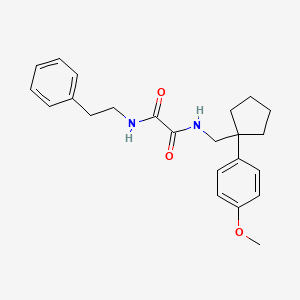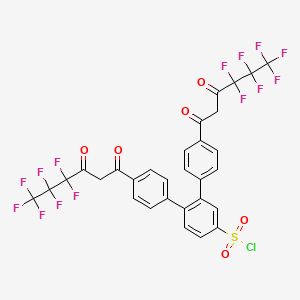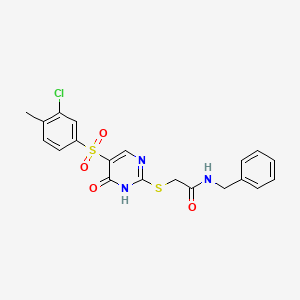
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as methoxyphenyl groups and complex heterocyclic systems. For instance, paper describes the synthesis and structural characterization of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, which includes a methoxyphenyl component. Paper discusses a compound with a methoxy-benzylidene moiety and a complex heterocyclic structure. These studies provide insights into the synthesis and structural analysis of compounds that share some resemblance to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide.
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocyclic systems and the introduction of methoxyphenyl groups. In paper , the synthesis is achieved by reacting an in situ generated aryltelluro anion with N-(2-bromoethyl)phthalimide. Although the exact synthesis of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide is not detailed, similar synthetic strategies may be applicable, such as the use of halogenated precursors and subsequent coupling reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide has been characterized using X-ray crystallography and spectroscopic methods. For example, paper describes the use of X-ray diffraction to determine the crystal structure of a complex molecule with a methoxy-benzylidene group. The study also employs density functional theory (DFT) to optimize the molecular geometry and compare it with experimental data. These techniques could be used to analyze the molecular structure of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide.
Chemical Reactions Analysis
The chemical reactivity of related compounds involves interactions with metal centers and oxidation processes. In paper , the compound undergoes oxidation by ruthenium(III) chloride and forms a novel tellura heterocycle upon reaction. This suggests that N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide may also exhibit interesting reactivity, potentially forming complexes with metal ions or undergoing oxidation to yield new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structural features have been studied using various computational methods. Paper discusses the calculation of vibrational frequencies, NMR chemical shifts, molecular electrostatic potential distribution, and non-linear optical properties using quantum chemical computational methods. These properties are crucial for understanding the behavior of the compound in different environments and could be similarly analyzed for N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide to predict its reactivity and potential applications.
Scientific Research Applications
Alpha-adrenergic Agents and Agonist Activity
Research on phenylethylamines related to methoxamine, which shares structural similarities with N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide, has shown that these compounds can exhibit direct alpha 1-receptor agonist activity. The structure-activity relationship analysis indicates that the optimal potency for alpha 1-receptor agonism requires a nitrogen in a fully extended conformation relative to a substituted phenyl ring, suggesting a potential avenue for the development of alpha-adrenergic agents (Demarinis et al., 1981).
Metabolic Pathways of Novel Psychedelic Substances
In the context of novel psychedelic substances, compounds like N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide may undergo extensive metabolic processing. A study on 25CN-NBOMe metabolism provides insights into possible metabolic pathways, including O-demethylation and hydroxylation, followed by conjugation processes. Such information is crucial for understanding the biotransformation and potential therapeutic or diagnostic applications of related compounds (Šuláková et al., 2021).
Receptor Interaction Profiles
The study of receptor binding profiles is crucial for understanding the pharmacological implications of compounds. For instance, research on N-2-methoxybenzyl-phenethylamines (NBOMe drugs) reveals their potent interaction with serotonergic and adrenergic receptors. This knowledge aids in the prediction of hallucinogenic effects and stimulant properties, providing a basis for the potential medical or research applications of structurally related compounds (Rickli et al., 2015).
Nonlinear Optical Properties
The exploration of nonlinear optical properties in compounds offers insights into their potential for optical device applications. Research on hydrazones, which could share functional similarities with N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide, demonstrates their capability for two-photon absorption. These findings highlight the potential of such compounds in developing optical limiters and switches, showcasing the diverse applications of complex organic molecules (Naseema et al., 2010).
Safety And Hazards
The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and advice on safety precautions. While the SDS for “N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide” is not available in the search results, similar compounds are known to be harmful if swallowed or inhaled, cause skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-20-11-9-19(10-12-20)23(14-5-6-15-23)17-25-22(27)21(26)24-16-13-18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-17H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYICHSWZWMWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2521316.png)

![3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2521320.png)
![4-butyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2521322.png)

![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)
![ethyl 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2521325.png)
![ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2521326.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2521327.png)
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)


![3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2521335.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)